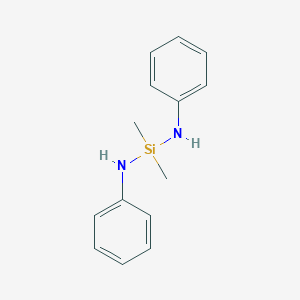

Dianilinodimethylsilane

Description

Properties

CAS No. |

13435-09-1 |

|---|---|

Molecular Formula |

C14H18N2Si |

Molecular Weight |

242.39 g/mol |

IUPAC Name |

N-[anilino(dimethyl)silyl]aniline |

InChI |

InChI=1S/C14H18N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12,15-16H,1-2H3 |

InChI Key |

LMBXAKYWWMNNCR-UHFFFAOYSA-N |

SMILES |

C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

C[Si](C)(NC1=CC=CC=C1)NC2=CC=CC=C2 |

Other CAS No. |

13435-09-1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction proceeds via a two-step substitution:

A base such as triethylamine () or sodium hydroxide () is typically employed to neutralize HCl, driving the reaction to completion.

Optimization Parameters

-

Solvent : Toluene or tetrahydrofuran (THF) facilitates homogeneous mixing.

-

Temperature : Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

-

Stoichiometry : A 1:2.2 molar ratio of to aniline ensures complete substitution.

Table 1: Representative Reaction Conditions and Yields

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Toluene | 70 | 6 | 82 | |

| THF | 60 | 8 | 78 |

Key Insight : Excess base improves yield by preventing HCl-induced decomposition of the product.

Aminolysis of Dichlorodimethylsilane in Aniline Solvent

An alternative one-pot synthesis involves using aniline as both reactant and solvent , eliminating the need for external solvents. This method is advantageous for large-scale production.

Procedure

-

is added dropwise to anhydrous aniline under nitrogen.

-

The mixture is refluxed at 100°C for 12 hours.

-

The product is isolated via vacuum distillation.

Challenges and Solutions

-

HCl Management : In situ HCl removal using molecular sieves or continuous nitrogen purging prevents side reactions.

-

Purity : Residual aniline is removed by washing with hexane, yielding >90% purity.

Reductive Coupling of Dimethylsilane with Nitrobenzene

A less conventional approach employs dimethylsilane () and nitrobenzene () under reductive conditions.

Reaction Pathway

Reducing Agents : Lithium aluminium hydride () or catalytic hydrogenation (Pd/C) are effective.

Table 2: Reductive Coupling Efficiency

| Reducing Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Diethylene glycol | 50 | 65 | |

| Ethanol | 80 | 58 |

Limitation : Lower yields compared to substitution methods due to competing reduction of nitrobenzene to aniline.

Transamination of Preformed Aminosilanes

This method involves replacing smaller amines in dimethylaminosilanes with aniline. For example:

Catalysts : Titanium tetrachloride () or boron trifluoride () accelerate amine exchange.

Advantages

-

Enables use of commercially available aminosilanes (e.g., ).

-

High selectivity under mild conditions (40–60°C).

Solid-Phase Synthesis Using Silica Supports

Emerging methodologies utilize functionalized silica gels to immobilize silicon intermediates, improving reaction control and product purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- can undergo oxidation reactions, especially in the presence of strong oxidizing agents. This can lead to the formation of siloxane compounds.

Substitution: The compound can participate in substitution reactions where the phenyl groups or the nitrogen atoms are replaced by other substituents.

Hydrolysis: In the presence of water or moisture, silanediamine, 1,1-dimethyl-N,N’-diphenyl- can hydrolyze to form silanols and amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Halogens, alkyl halides.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed:

Oxidation: Siloxanes.

Substitution: Various substituted silanes.

Hydrolysis: Silanols and amines.

Scientific Research Applications

Chemistry: Silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed as a ligand in coordination chemistry and as a reagent in organic synthesis .

Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives are explored for potential use in drug delivery systems and as intermediates in the synthesis of biologically active molecules .

Industry: In the industrial sector, silanediamine, 1,1-dimethyl-N,N’-diphenyl- is used as a cross-linking agent in the production of silicone rubber. It enhances the mechanical properties and thermal stability of the rubber . Additionally, it is used as a catalyst in various polymerization reactions and as an additive in coatings and adhesives .

Mechanism of Action

The mechanism of action of silanediamine, 1,1-dimethyl-N,N’-diphenyl- primarily involves its ability to form stable complexes with metal ions and other reactive species. The nitrogen atoms in the compound can coordinate with metal centers, facilitating various catalytic processes. The silicon atom, with its ability to form strong bonds with oxygen and carbon, contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Dianilinodimethylsilane’s aromatic anilino groups impose greater steric hindrance than aliphatic substituents (e.g., ethylamino), reducing reactivity with phenyl isocyanate .

- Synthesis Efficiency: The 55% yield of this compound is moderate compared to other diaminosilanes, though yields for analogs like bis(diethylamino)dimethylsilane are unspecified .

Reactivity and Product Formation

- This compound: Reacts with PhNCO to yield dimethyl-bis(1,3-diphenylureayl)silane, but the product is a poorly defined mixture, complicating isolation .

- Bis(diethylamino)dimethylsilane: Similarly fails to form a defined product with PhNCO due to steric bulk from diethylamino groups .

- Dimethyl-bis(ethylamino)silane: Produces a well-defined ureaylsilane derivative, attributed to lower steric hindrance from smaller ethylamino groups .

Implications: Steric bulk from aromatic or bulky aliphatic substituents (e.g., diethylamino) reduces reaction specificity, favoring smaller substituents for controlled syntheses.

Physical and Regulatory Properties

- Crystallization: this compound forms aniline-solvated crystals (C₁₄H₁₈N₂Si·C₆H₇N), unlike non-solvated analogs, necessitating additional purification steps .

- Regulatory Status: Tariff and safety data (e.g., EINECS 236-564-1) distinguish this compound from compounds like dichlorodimethylsilane (DCDMS), a precursor with distinct hazards .

Q & A

Q. Table 1: Synthesis Parameters

| Component | Quantity/Parameter |

|---|---|

| Dimethyldichlorosilane | 5.00 g (38.7 mmol) |

| Aniline | 14.4 g (155 mmol) |

| Solvent | n-pentane (150 mL) |

| Crystallization Solvent | n-hexane |

| Yield | 7.10 g (55%) |

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage : Store in airtight containers under inert gas (e.g., N2), away from moisture and oxidizers .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and avoid aqueous cleanup to prevent hydrolysis .

Advanced: How can discrepancies in elemental analysis data for this compound be resolved?

Answer:

Discrepancies between calculated (C 59.3%, H 12.9%, N 13.8%) and observed (C 58.9%, H 12.0%, N 12.9%) values may arise from:

- Impurities : Residual solvent or unreacted aniline. Use repeated recrystallization or column chromatography.

- Analytical Limitations : Cross-validate with high-resolution mass spectrometry (HRMS) or <sup>29</sup>Si NMR to confirm purity.

Q. Table 2: Elemental Analysis Comparison

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 59.3 | 58.9 |

| H | 12.9 | 12.0 |

| N | 13.8 | 12.9 |

Advanced: What are the implications of solvate formation in the crystallographic characterization of this compound?

Answer:

The co-crystallization of this compound with aniline (CCDC 1568240) indicates:

- Structural Flexibility : Solvate formation alters packing motifs, affecting density and thermal stability.

- Resolution : Use differential scanning calorimetry (DSC) to identify solvate phases and refine XRD data with dual-phase models.

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Answer:

- <sup>1</sup>H NMR : Peaks at δ 0.35 ppm (Si–CH3) and δ 6.8–7.2 ppm (aromatic protons) confirm structure .

- XRD : Single-crystal data (CCDC 1568242) validate bond lengths (Si–N: ~1.73 Å) and tetrahedral geometry .

Advanced: How does the steric environment of this compound influence its reactivity in forming urea derivatives?

Answer:

The bulky aniline groups hinder nucleophilic attack, requiring:

Q. Table 3: Reactivity Parameters

| Parameter | Condition |

|---|---|

| Reactant | Phenyl isocyanate |

| Solvent | Dry THF |

| Temperature | 25°C |

| Monitoring Technique | FTIR |

Advanced: What strategies can optimize the synthesis yield of this compound beyond the reported 55%?

Answer:

- Solvent Optimization : Replace n-pentane with toluene for better solubility of intermediates.

- Catalysis : Add catalytic FeCl3 to accelerate substitution kinetics .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

Store at 2–8°C in amber glass vials with PTFE-lined caps to prevent hydrolysis and photodegradation .

Advanced: How can thermal analysis techniques elucidate the stability profile of this compound?

Answer:

- TGA : Reveals decomposition onset at ~200°C, correlating with Si–N bond cleavage .

- DSC : Endothermic peaks at 85–90°C indicate melting points of polymorphic forms .

Basic: What are the critical steps in preparing single crystals of this compound for X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.